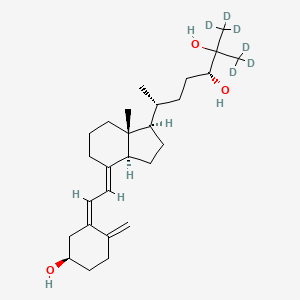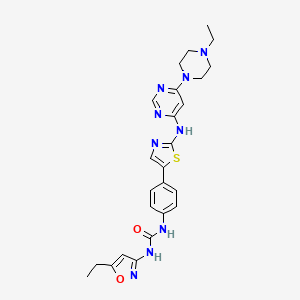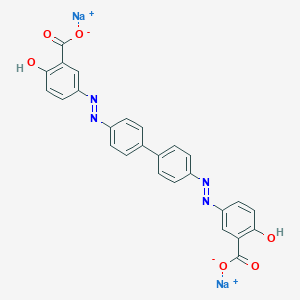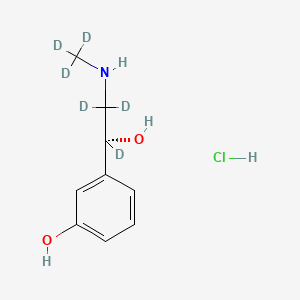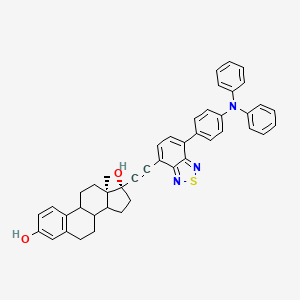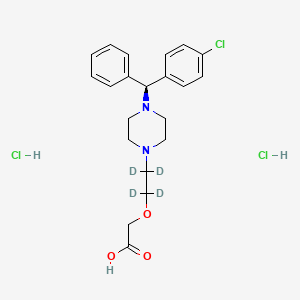
(S)-Cetirizine-d4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cetirizine-d4 (dihydrochloride) is a deuterated form of cetirizine, an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of cetirizine, as the presence of deuterium can affect the rate of metabolic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cetirizine-d4 (dihydrochloride) typically involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (S)-Cetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cetirizine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Cetirizine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of cetirizine under various conditions.
Biology: Employed in metabolic studies to understand the biotransformation of cetirizine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cetirizine.
Mécanisme D'action
(S)-Cetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This prevents histamine from binding to its receptor, thereby reducing the symptoms of allergic reactions. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The inhibition of these receptors leads to a decrease in the release of inflammatory mediators, resulting in relief from allergy symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The non-deuterated form of (S)-Cetirizine-d4 (dihydrochloride) with similar antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for the histamine H1 receptor.
Hydroxyzine: A first-generation antihistamine with sedative properties, used for similar indications but with a different side effect profile.
Uniqueness
(S)-Cetirizine-d4 (dihydrochloride) is unique due to the presence of deuterium atoms, which can alter the metabolic rate and provide valuable insights into the pharmacokinetics and metabolism of cetirizine. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C21H27Cl3N2O3 |
|---|---|
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1/i14D2,15D2;; |
Clé InChI |
PGLIUCLTXOYQMV-LRQQSIOKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


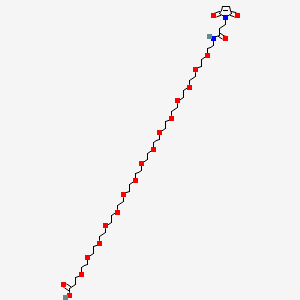


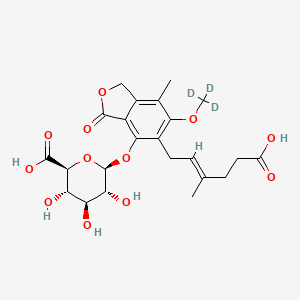

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
